3-Bromo-N-methylaniline hydrobromide
Overview
Description
3-Bromo-N-methylaniline hydrobromide is a chemical compound with the molecular formula C7H9Br2N . It is used as a pharmaceutical intermediate and chemical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-methylaniline hydrobromide consists of a benzene ring substituted with a bromine atom and a methylaniline group . The average molecular weight is 186.049 Da .Physical And Chemical Properties Analysis
3-Bromo-N-methylaniline hydrobromide has a molecular weight of 266.96 g/mol. The related compound, 3-Bromo-N-methylaniline, has a refractive index of 1.6120, a boiling point of 253 °C, and a density of 1.461 g/mL at 25 °C .Scientific Research Applications
1. Organic Synthesis
3-Bromo-N-methylaniline hydrobromide is a chemical compound that finds applications in organic synthesis. For instance, it can be involved in the bromination reactions of hydrochlorides of certain dihydropyrimidine derivatives. Such reactions are significant in the field of medicinal chemistry and drug development. One study details the synthesis of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones and their subsequent transformation into bromine derivatives (Mukarramov, 2014).
2. Non-Linear Optical Properties
Another application involves the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These compounds, created through Suzuki cross-coupling reactions, exhibit unique non-linear optical properties, making them of interest in the field of materials science and photonics. A study explored these properties along with the reactivity and structural features of these compounds (Rizwan et al., 2021).
3. Environmental Science
In environmental science, 3-Bromo-N-methylaniline hydrobromide can be used in studies related to air and soil pollutants. For example, research on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis involves the use of similar brominated compounds. Such studies are crucial in understanding and mitigating the environmental impact of industrial chemicals (Yang et al., 2015).
4. Crystal Structure Analysis
The compound also has applications in the field of crystallography. Bromination reactions involving hydroxyimidazoles have been studied, with the synthesis and crystal structures of various hydrobromide compounds being determined. This area of research is essential for the development of new materials and the understanding of molecular interactions (Laus et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-methylaniline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLNVRLVTQPHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methylaniline hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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